molecular formula C18H19FN2O3S B3012626 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922004-69-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B3012626
CAS No.: 922004-69-1
M. Wt: 362.42
InChI Key: CTLVJZIKBDESIX-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tetrahydroquinoline core, an ethyl group, a fluorophenyl group, and a methanesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Ethyl Group: : The ethyl group can be introduced via alkylation reactions. This step often involves the use of ethyl halides and a base such as sodium hydride or potassium carbonate.

  • Attachment of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

  • Formation of the Methanesulfonamide Moiety: : The final step involves the sulfonylation of the amine group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the tetrahydroquinoline core, converting it to an alcohol.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide: Similar structure but with a different position of the fluorine atom.

    N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-21-17-9-8-15(11-13(17)7-10-18(21)22)20-25(23,24)12-14-5-3-4-6-16(14)19/h3-6,8-9,11,20H,2,7,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLVJZIKBDESIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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